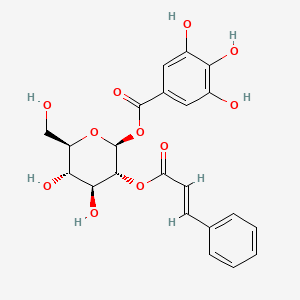

1-O-Galloyl-2-O-cinnamoyl-glucose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c23-10-15-18(28)19(29)20(32-16(26)7-6-11-4-2-1-3-5-11)22(31-15)33-21(30)12-8-13(24)17(27)14(25)9-12/h1-9,15,18-20,22-25,27-29H,10H2/b7-6+/t15-,18-,19+,20-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISMJUPMCGKNNX-PCGJYRBUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2C(C(C(OC2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101136867 | |

| Record name | β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56994-83-3 | |

| Record name | β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56994-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 1-O-Galloyl-2-O-cinnamoyl-glucose: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-O-Galloyl-2-O-cinnamoyl-glucose, a naturally occurring gallotannin. The document details its primary natural source, quantitative data, and a comprehensive experimental protocol for its isolation and purification. Furthermore, a potential biological target and its associated signaling pathway are discussed, offering insights for future research and drug development endeavors.

Natural Sources and Quantitative Analysis

The primary documented natural source of this compound is the rhizome of Rheum palmatum L., a plant species belonging to the Polygonaceae family.[1][2][3][4][5][6][7][8] Quantitative analysis of Rheum palmatum L. rhizome has identified the concentration of this compound to be approximately 75.0 parts per million (ppm).

| Plant Species | Family | Plant Part | Compound Concentration (ppm) |

| Rheum palmatum L. | Polygonaceae | Rhizome | 75.0 |

Experimental Protocols: Isolation and Purification

A successful method for the isolation and purification of this compound from the extract of Rheum palmatum L. employs a combination of High-Speed Counter-Current Chromatography (HSCCC) and Rapid Preparative Chromatography (RPC).[2][3] This approach has yielded the compound with a purity of 92.89%, as determined by High-Performance Liquid Chromatography (HPLC).

Extraction

The initial step involves the preparation of a crude extract from the dried and powdered rhizomes of Rheum palmatum L. While the specific extraction solvent and conditions are not detailed in the provided search results, a general method for extracting tannins and related phenolic compounds from plant material would typically involve the use of polar solvents such as methanol, ethanol, or acetone, often in combination with water.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby minimizing irreversible adsorption of the sample.

-

Two-Phase Solvent System: A two-phase solvent system composed of n-hexane–ethyl acetate–n-butanol–water at a volume ratio of 1:2:1:4 is utilized.[2][3]

-

Procedure: The crude extract is dissolved in the lower phase of the solvent system and introduced into the HSCCC instrument. The separation is achieved by partitioning the components between the stationary and mobile liquid phases. The fractions are collected and analyzed by HPLC to identify those containing this compound.

Rapid Preparative Chromatography (RPC)

Fractions enriched with this compound from the HSCCC separation are further purified using RPC. This technique allows for fast and efficient purification of the target compound. The specific column and mobile phase for the RPC step are not detailed in the available search results but would be selected based on the polarity of the compound and the impurities to be removed.

Purity Analysis

The purity of the isolated this compound is determined by HPLC analysis. A purity of 92.89% has been reported using this combined HSCCC and RPC methodology.[2][3]

Potential Biological Activity and Signaling Pathway

Direct studies on the biological activity of this compound are limited. However, research on a closely related isomer, 1,6-di-O-galloyl-2-O-cinnamoyl-beta-D-glucose, also isolated from Rheum palmatum, has demonstrated potent inhibitory activity against squalene (B77637) epoxidase. This enzyme plays a crucial role in the cholesterol biosynthesis pathway. The IC50 value for the inhibition of rat squalene epoxidase by 1,6-di-O-galloyl-2-O-cinnamoyl-beta-D-glucose was found to be 0.58 microM. This suggests that this compound may also exhibit similar inhibitory effects on this key enzyme.

The cholesterol biosynthesis pathway, also known as the mevalonate (B85504) pathway, is a critical metabolic process that produces cholesterol and other isoprenoids. Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the pathway. Inhibition of this enzyme can lead to a reduction in cholesterol levels.

Visualizations

Caption: Workflow for the isolation of this compound.

Caption: Potential inhibition of the cholesterol biosynthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. This compound | CAS#:791836-69-6 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-O-cinnamoyl-1-O-galloyl-β-D-glucose | 791836-69-6 [chemicalbook.com]

- 7. Biological and biomedical functions of Penta-O-galloyl-D-glucose and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

A Technical Guide to the Isolation of 1-O-Galloyl-2-O-cinnamoyl-glucose from Rheum palmatum

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isolation and characterization of 1-O-Galloyl-2-O-cinnamoyl-glucose, a naturally occurring gallotannin found in the medicinal plant Rheum palmatum. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and explores its biological activity, including its role as an inhibitor of squalene (B77637) epoxidase, a critical enzyme in the cholesterol biosynthesis pathway.

Introduction

Rheum palmatum, commonly known as Chinese rhubarb, has a long history of use in traditional medicine. Its rhizomes are rich in a variety of bioactive compounds, including anthraquinones, stilbenes, and tannins. Among these, gallotannins such as this compound are of increasing interest to the scientific community for their potential therapeutic applications. This guide focuses on the methodologies for isolating this specific compound and provides insights into its biological significance.

Isolation and Purification of this compound

The successful isolation of this compound from Rheum palmatum has been achieved through a combination of modern chromatographic techniques, primarily High-Speed Counter-Current Chromatography (HSCCC) and Rapid Preparative Chromatography (RPC).[1]

Experimental Protocols

2.1.1. Plant Material and Crude Extract Preparation

Dried roots of Rheum palmatum are the starting material for the extraction process. While the original research does not specify the exact preliminary extraction method to obtain the crude extract that was then subjected to HSCCC and RPC, a general procedure for preparing a crude phenolic extract from Rheum species involves the following steps:

-

Grinding: The dried rhizomes are ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 70-80% ethanol (B145695) or methanol (B129727) in water), using methods such as maceration, soxhlet extraction, or ultrasonication.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to remove the solvent, yielding a crude extract.

2.1.2. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption of the sample.

-

Instrumentation: A typical HSCCC instrument consists of a multilayer coil separation column, a pump for delivering the mobile phase, a sample injection valve, and a fraction collector.

-

Two-Phase Solvent System: The selection of an appropriate two-phase solvent system is crucial for successful separation. For the isolation of this compound and other compounds from Rheum palmatum, an optimized two-phase solvent system composed of n-hexane–ethyl acetate–n-butanol–water (1:2:1:4, v/v/v/v) has been successfully employed.[1]

-

Procedure:

-

The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

-

The mobile phase (the lower phase of the solvent system) is then pumped through the column at a specific flow rate while the column is rotated at a high speed.

-

Once the hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent system, is injected.

-

The effluent from the outlet of the column is continuously monitored by a UV detector and collected into fractions.

-

Fractions containing the target compound are identified by analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

2.1.3. Rapid Preparative Chromatography (RPC)

RPC is a high-throughput preparative liquid chromatography technique used for further purification of the fractions obtained from HSCCC.

-

Stationary Phase: A C18 reversed-phase column is commonly used for the separation of moderately polar compounds like gallotannins.

-

Mobile Phase: A gradient elution using a mixture of a weak solvent (e.g., water with a small amount of acid like acetic acid or formic acid to improve peak shape) and a strong solvent (e.g., methanol or acetonitrile) is typically employed.

-

Procedure:

-

The fractions from HSCCC containing this compound are pooled and concentrated.

-

The concentrated sample is dissolved in a suitable solvent and injected onto the RPC column.

-

The compounds are eluted using a programmed solvent gradient, and the eluent is monitored by a UV detector.

-

Fractions corresponding to the peak of the target compound are collected.

-

Data Presentation

The following table summarizes the quantitative data obtained from the isolation of this compound and other compounds from Rheum palmatum as reported by Ma et al. (2014).[1]

| Compound | Isolation Method | Purity (%) |

| This compound | RPC | 92.89 |

| Dimmer-catechin | HSCCC / RPC | >98.70 / 95.33 |

| Catechin | RPC | 89.40 |

| trans-3,5,4′-trihydroxystilbene-4′-O-β-D-(6′-O-gallayl)-glucoside | HSCCC | 96.75 |

| 1-O-Galloyl-6-O-cinnamoyl-glucose | HSCCC / RPC | >98.20 / 93.7 |

| Rhein | HSCCC | >98.07 |

| Emodin | RPC | 94.76 |

Note: The yield for this compound was not explicitly stated in the cited literature.

Structural Characterization

The identification of this compound is confirmed through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key tool for determining the molecular weight and fragmentation pattern of the isolated compound. In negative ion mode, this compound is expected to show a deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) experiments provide further structural information by inducing fragmentation of the parent ion.

Expected ESI-MS/MS Fragmentation: The fragmentation of galloyl and cinnamoyl glucose derivatives typically involves the cleavage of the ester and glycosidic bonds. Key expected fragment ions for this compound would correspond to the loss of the cinnamoyl group, the galloyl group, and the glucose moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are essential for the complete structural elucidation of the molecule, providing information about the chemical environment of each proton and carbon atom.

| Moiety | Atom | ¹H Chemical Shift (ppm, representative) | ¹³C Chemical Shift (ppm, representative) |

| Glucose | H-1 | ~5.5 - 6.0 (d) | ~90 - 95 |

| H-2 | ~5.0 - 5.5 (t) | ~70 - 75 | |

| H-3 | ~3.5 - 4.5 (m) | ~72 - 78 | |

| H-4 | ~3.5 - 4.5 (m) | ~68 - 72 | |

| H-5 | ~3.5 - 4.5 (m) | ~72 - 78 | |

| H-6 | ~3.5 - 4.5 (m) | ~61 - 65 | |

| Galloyl | H-2', H-6' | ~7.0 - 7.2 (s) | ~108 - 110 |

| C-1' | - | ~118 - 122 | |

| C-3', C-5' | - | ~145 - 147 | |

| C-4' | - | ~138 - 140 | |

| C=O | - | ~164 - 167 | |

| Cinnamoyl | H-α | ~6.3 - 6.6 (d) | ~117 - 120 |

| H-β | ~7.5 - 7.8 (d) | ~140 - 145 | |

| Phenyl | ~7.2 - 7.6 (m) | ~128 - 135 | |

| C=O | - | ~165 - 168 |

Note: The exact chemical shifts will be influenced by the specific substitution pattern and the solvent used for NMR analysis.

Biological Activity and Signaling Pathway

Galloyl esters isolated from Rheum palmatum have been identified as potent inhibitors of squalene epoxidase (SE), a key regulatory enzyme in the cholesterol biosynthesis pathway.[2]

Inhibition of Squalene Epoxidase

Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, a committed step in the synthesis of cholesterol. Inhibition of this enzyme leads to a reduction in cholesterol production. Studies have shown that various galloyl esters exhibit competitive inhibition of squalene epoxidase, suggesting they bind to the active site of the enzyme, likely competing with the natural substrate, squalene.

Signaling Pathway: Cholesterol Biosynthesis

The inhibition of squalene epoxidase by compounds like this compound has significant downstream effects on the cholesterol biosynthesis pathway.

References

An In-depth Technical Guide on 1-O-Galloyl-2-O-cinnamoyl-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Galloyl-2-O-cinnamoyl-glucose is a naturally occurring gallotannin found in the medicinal plant Rheum palmatum L., commonly known as Chinese rhubarb.[1] This complex phenolic compound, characterized by the esterification of a glucose core with both gallic acid and cinnamic acid, is of growing interest to the scientific community. Its structural motifs suggest potential biological activities, particularly in areas related to enzyme inhibition and metabolic regulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation, and potential biological significance of this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a central β-D-glucose molecule. The galloyl group is attached at the anomeric position (C-1), and the cinnamoyl group is esterified at the C-2 position.

Systematic Name: 2-O-cinnamoyl-1-O-galloyl-β-D-glucose[2] Molecular Formula: C₂₂H₂₂O₁₁[3] Molecular Weight: 462.40 g/mol [3] CAS Number: 791836-69-6[1][2]

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂O₁₁ | [3] |

| Molecular Weight | 462.40 g/mol | [3] |

| CAS Number | 791836-69-6 | [1][2] |

| Predicted Boiling Point | 800.8 ± 65.0 °C | [1] |

Spectroscopic Data

Detailed ¹H and ¹³C NMR and mass spectrometry data for this compound are not explicitly detailed in readily available literature. The identification in the primary literature was based on matching retention times and mass spectral fragmentation patterns with established data, which is not publicly presented.[4] For researchers aiming to characterize this molecule, the following represents a general guide to the expected spectroscopic features based on the known structure and data from similar compounds.[5][6]

Expected ¹H NMR Spectral Features:

-

Glucose Protons: A series of signals in the δ 3.5-6.0 ppm range. The anomeric proton (H-1) is expected to be a doublet with a large coupling constant, characteristic of a β-configuration.

-

Galloyl Protons: A singlet in the aromatic region (δ 6.8-7.2 ppm) corresponding to the two equivalent protons on the galloyl ring.

-

Cinnamoyl Protons: Signals in the aromatic region (δ 7.2-7.8 ppm) for the phenyl group and two doublets in the olefinic region (δ 6.3-7.9 ppm) for the vinyl protons, showing a large trans-coupling constant.

Expected ¹³C NMR Spectral Features:

-

Glucose Carbons: Signals in the δ 60-100 ppm range.

-

Galloyl Carbons: Signals for the carboxyl group (δ ~165 ppm), the oxygenated aromatic carbons (δ ~145 ppm and ~139 ppm), the non-protonated aromatic carbon (δ ~120 ppm), and the protonated aromatic carbons (δ ~110 ppm).

-

Cinnamoyl Carbons: Signals for the carboxyl group (δ ~166 ppm), the phenyl carbons (δ ~128-134 ppm), and the vinyl carbons (δ ~118 and ~145 ppm).

Expected Mass Spectrometry Fragmentation: In negative ion mode ESI-MS/MS, the fragmentation pattern would likely involve the neutral loss of the galloyl and cinnamoyl moieties. A characteristic fragment would be the galloyl carboxylate anion at m/z 169.[7]

Experimental Protocols

Isolation from Rheum palmatum L.

A reported method for the isolation of this compound utilizes High-Speed Counter-Current Chromatography (HSCCC) combined with rapid preparative chromatography.[4]

1. Extraction: a. The dried and powdered roots of Rheum palmatum are extracted with a suitable solvent such as 70% methanol.

2. HSCCC Separation: a. Apparatus: A High-Speed Counter-Current Chromatograph. b. Two-Phase Solvent System: A mixture of n-hexane–ethyl acetate–n-butanol–water at a volume ratio of 1:2:1:4 is prepared, thoroughly equilibrated, and the two phases separated.[4] c. Procedure: i. The HSCCC column is first filled with the stationary phase (the upper phase). ii. The crude extract, dissolved in a small volume of the mobile phase, is injected into the sample loop. iii. The apparatus is rotated at a high speed (e.g., 800-1000 rpm), and the mobile phase (the lower phase) is pumped through the column at a specific flow rate. iv. The effluent is monitored by a UV detector, and fractions are collected based on the chromatogram. d. Post-HSCCC Purification: Fractions containing the target compound may require further purification using rapid preparative chromatography.

3. Compound Identification: a. The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC). b. Structural elucidation is confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Proposed Chemical Synthesis Workflow

A specific, detailed synthesis protocol for this compound is not currently available in the literature. However, a plausible synthetic route can be devised based on established methods for the selective acylation of glucose.[8][9]

-

Selective Protection: The hydroxyl groups at positions 3, 4, and 6 of β-D-glucose would be protected using appropriate protecting groups that can be removed under conditions that do not affect the ester linkages.

-

Selective Galloylation: The anomeric hydroxyl group at C-1 would be selectively esterified with a protected gallic acid derivative, followed by removal of the galloyl protecting groups.

-

Selective Cinnamoylation: The hydroxyl group at C-2 would then be esterified with cinnamic acid or an activated derivative.

-

Deprotection: The protecting groups on the glucose backbone would be removed to yield the final product.

Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, research on structurally related compounds from rhubarb suggests a potential role as an inhibitor of squalene (B77637) epoxidase.[10][11] Squalene epoxidase is a key, rate-limiting enzyme in the cholesterol biosynthesis pathway.[12]

Squalene Epoxidase Inhibition

A study on galloyl esters from rhubarb demonstrated that compounds such as 1,6-di-O-galloyl-2-O-cinnamoyl-β-D-glucose are potent inhibitors of rat squalene epoxidase, with an IC₅₀ value of 0.58 µM.[10][11] Given the structural similarity, it is plausible that this compound exhibits similar inhibitory activity.

Cholesterol Biosynthesis Pathway

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA.[13][14] Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol synthesis.[12][15] Inhibition of this enzyme leads to a reduction in cholesterol production.

Conclusion

This compound is a complex natural product with a well-defined chemical structure. While detailed experimental data on its spectroscopic properties and biological activity are still emerging, its presence in a medicinally important plant and the known activity of related compounds make it a molecule of significant interest for further research. The development of robust isolation and synthetic protocols will be crucial for enabling more in-depth studies into its potential as a therapeutic agent, particularly in the context of metabolic disorders related to cholesterol biosynthesis.

References

- 1. This compound | CAS#:791836-69-6 | Chemsrc [chemsrc.com]

- 2. 2-O-cinnamoyl-1-O-galloyl-β-D-glucose | 791836-69-6 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

- 8. Anomeric selectivity in the synthesis of galloyl esters of D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Synthesis and Antitumor Activity of Twelve Galloyl Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Galloyl esters from rhubarb are potent inhibitors of squalene epoxidase, a key enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. news-medical.net [news-medical.net]

- 14. researchgate.net [researchgate.net]

- 15. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-O-Galloyl-2-O-cinnamoyl-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Galloyl-2-O-cinnamoyl-glucose is a naturally occurring polyphenolic compound belonging to the class of gallotannins. It has been identified as a constituent of medicinal plants, notably Rheum palmatum L., commonly known as Chinese rhubarb. This complex ester combines the structural features of gallic acid, cinnamic acid, and a glucose core, suggesting a potential for a wide range of biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for its study, and an exploration of its potential biological activities and associated signaling pathways, based on available scientific literature.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data for closely related compounds are available, specific experimental values for this particular molecule are not widely published. Therefore, some of the presented data are predicted values.

| Property | Value | Source |

| CAS Number | 791836-69-6 | |

| Molecular Formula | C22H22O11 | |

| Molecular Weight | 462.40 g/mol | |

| Melting Point | Not available. (A related compound, 2-Cinnamoyl-1-galloyl-beta-D-glucopyranose, has a reported melting point of 190-193 °C) | N/A |

| Boiling Point (Predicted) | 815.4 ± 65.0 °C | N/A |

| Density (Predicted) | 1.61 ± 0.1 g/cm³ | N/A |

| pKa (Predicted) | 7.70 ± 0.25 | N/A |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | Inferred from related compounds |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the galloyl group (a singlet for the two aromatic protons), the cinnamoyl group (doublets for the vinyl protons with a large coupling constant indicative of a trans configuration, and multiplets for the phenyl protons), and the glucose moiety (a series of signals in the 3.0-5.5 ppm range, including a doublet for the anomeric proton). The chemical shifts of the glucose protons will be influenced by the positions of the acyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the ester groups, the aromatic carbons of the galloyl and cinnamoyl moieties, the vinyl carbons of the cinnamoyl group, and the carbons of the glucose unit.

Mass Spectrometry (MS)

Mass spectrometry would be a key technique for the identification and structural elucidation of this compound. The expected molecular ion peak in high-resolution mass spectrometry (HRMS) would correspond to the exact mass of the molecule. Fragmentation patterns would likely involve the neutral loss of the galloyl and cinnamoyl residues, as well as fragmentation of the glucose ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands corresponding to:

-

O-H stretching (from the hydroxyl groups of the galloyl and glucose moieties) in the region of 3200-3600 cm⁻¹.

-

C=O stretching (from the ester linkages) around 1700-1730 cm⁻¹.

-

C=C stretching (from the aromatic rings and the cinnamoyl double bond) in the 1500-1600 cm⁻¹ region.

-

C-O stretching (from the ester and glycosidic bonds) in the 1000-1300 cm⁻¹ range.

Experimental Protocols

Isolation from Rheum palmatum L.

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general workflow can be inferred from studies on the isolation of similar compounds from plant materials.

Spectroscopic and Experimental Profile of 1-O-Galloyl-2-O-cinnamoyl-glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables provide a structured overview of the expected spectroscopic data for 1-O-Galloyl-2-O-cinnamoyl-glucose. It is important to note that the specific chemical shifts and fragmentation patterns for this compound have not been publicly detailed. The data for related galloyl-glucose derivatives are often recorded in solvents such as DMSO-d6 or methanol-d4.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Anomeric) | ~5.5 - 6.0 | d | ~8.0 |

| H-2 | ~5.0 - 5.5 | t | ~8.0 |

| Glucose Protons (H-3 to H-6) | ~3.5 - 4.5 | m | - |

| Galloyl H-2', H-6' | ~7.0 | s | - |

| Cinnamoyl Vinylic Protons | ~6.5 - 7.8 | d | ~16.0 |

| Cinnamoyl Aromatic Protons | ~7.2 - 7.6 | m | - |

Note: The expected values are based on the analysis of similar galloyl and cinnamoyl glucose esters. The exact chemical shifts are dependent on the solvent and experimental conditions.

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 (Anomeric) | ~93.0 - 95.0 |

| Glucose Carbons (C-2 to C-6) | ~60.0 - 78.0 |

| Galloyl Carbonyl | ~165.0 - 167.0 |

| Galloyl Quaternary Carbons | ~138.0 - 146.0 |

| Galloyl CH | ~109.0 |

| Cinnamoyl Carbonyl | ~166.0 - 168.0 |

| Cinnamoyl Vinylic Carbons | ~118.0 - 145.0 |

| Cinnamoyl Aromatic Carbons | ~128.0 - 135.0 |

Note: These are approximate chemical shift ranges for the carbon atoms in the molecule, inferred from data on related compounds.

Table 3: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | Observed Ion (m/z) | Interpretation |

| ESI-MS | Negative | [M-H]⁻ | Deprotonated molecule |

| ESI-MS/MS | Negative | Varies | Fragmentation pattern would reveal loss of galloyl and cinnamoyl moieties. |

Note: The exact mass and fragmentation pattern are crucial for structural confirmation.

Table 4: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenolic, Alcoholic) | 3200 - 3600 | Broad |

| C-H (Aromatic, Vinylic) | 3000 - 3100 | Medium |

| C=O (Ester) | 1690 - 1730 | Strong |

| C=C (Aromatic, Vinylic) | 1500 - 1650 | Medium |

| C-O (Ester, Ether, Alcohol) | 1000 - 1300 | Strong |

Note: The IR spectrum provides information on the functional groups present in the molecule.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, the following represents a standard methodology for the isolation and characterization of such natural products.

1. Isolation and Purification

A common method for the isolation of this compound from Rheum palmatum L. involves High-Speed Counter-Current Chromatography (HSCCC) followed by preparative High-Performance Liquid Chromatography (HPLC).

-

Extraction: The dried and powdered plant material is typically extracted with a solvent such as methanol (B129727) or ethanol.

-

Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity.

-

HSCCC: The targeted fraction (e.g., the ethyl acetate fraction) is subjected to HSCCC using a suitable two-phase solvent system to achieve initial separation.

-

Preparative HPLC: Fractions from HSCCC containing the compound of interest are further purified by preparative HPLC on a C18 column to yield the pure compound.

2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d6, CD3OD).

-

Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in ppm relative to the residual solvent peak.

-

-

Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to determine the molecular weight and elemental composition. Tandem MS (MS/MS) experiments are performed to study the fragmentation pattern for structural elucidation.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

-

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the isolation and characterization of a natural product like this compound.

Caption: Experimental workflow for natural product isolation and characterization.

References

An In-depth Technical Guide to 1-O-Galloyl-2-O-cinnamoyl-glucose (CAS Number 791836-69-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Galloyl-2-O-cinnamoyl-glucose, with the Chemical Abstracts Service (CAS) number 791836-69-6, is a natural polyphenolic compound. It is classified as a gallotannin, a type of hydrolyzable tannin. This compound has been isolated from Rheum palmatum L., commonly known as Chinese rhubarb, a plant with a long history of use in traditional medicine.[1][2] The unique structure of this compound, featuring both a galloyl and a cinnamoyl moiety attached to a glucose core, suggests a range of potential biological activities. This guide provides a comprehensive overview of its chemical properties, probable mechanism of action, and relevant experimental protocols for its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 791836-69-6 | [1][3] |

| Molecular Formula | C22H22O11 | [4] |

| Molecular Weight | 462.40 g/mol | [4] |

| Appearance | Powder | [4] |

| Purity | ≥98% (by HPLC) | [1] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months | [4] |

Biological Activity and Mechanism of Action

While direct and extensive studies on the biological activity of this compound are limited, significant insights can be drawn from research on closely related compounds isolated from the same source, Rheum palmatum.

Probable Inhibition of Squalene (B77637) Epoxidase

The most probable and significant biological activity of this compound is the inhibition of squalene epoxidase. This is strongly suggested by a study on a structurally analogous compound, 1,6-di-O-galloyl-2-O-cinnamoyl-β-D-glucose , also isolated from Rheum palmatum, which was found to be a potent inhibitor of rat squalene epoxidase with an IC50 value of 0.58 µM.[5][6][7][8]

Squalene epoxidase is a key, rate-limiting enzyme in the cholesterol biosynthesis pathway.[5][6][7][8] It catalyzes the conversion of squalene to 2,3-oxidosqualene (B107256). Inhibition of this enzyme can lead to a reduction in cholesterol levels. Therefore, this compound is a promising candidate for the development of cholesterol-lowering agents.

The table below summarizes the squalene epoxidase inhibitory activities of several galloyl esters isolated from Rheum palmatum.

| Compound | IC50 (µM) |

| 1,6-di-O-galloyl-2-O-cinnamoyl-β-D-glucose | 0.58[5][6][7][8] |

| 1,2,6-tri-O-galloyl-β-D-glucose | 0.63[5][6][7] |

| Procyanidin B-2 3,3'-di-O-gallate | 0.54[5][6][7] |

| Procyanidin B-5 3,3'-di-O-gallate | 0.55[5][6][7] |

Given the structural similarity, it is highly probable that this compound also exhibits potent inhibitory activity against squalene epoxidase.

Cholesterol Biosynthesis Pathway

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by galloyl esters.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and a representative assay for determining its inhibitory activity against squalene epoxidase.

Isolation from Rheum palmatum L.

The following protocol is based on the method described by Ma et al. for the isolation of seven compounds, including this compound, from the extract of Rheum palmatum L.[9]

Workflow for Isolation:

Detailed Methodology:

-

Extraction: The dried and powdered roots of Rheum palmatum L. are extracted with 70% ethanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to obtain the crude extract.

-

High-Speed Counter-Current Chromatography (HSCCC):

-

Two-phase solvent system: A mixture of n-hexane-ethyl acetate-n-butanol-water (1:2:1:4, v/v/v/v) is used.

-

Procedure: The crude extract is subjected to HSCCC separation. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase. The effluent is monitored by UV detection, and fractions are collected based on the chromatogram.

-

-

Rapid Preparative Chromatography (RPC):

-

Fractions containing the target compound from HSCCC are further purified using RPC on a suitable stationary phase (e.g., C18 silica (B1680970) gel).

-

A gradient elution with a mobile phase such as methanol-water is employed to isolate the pure compound.

-

-

Analysis and Identification: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC). The structure is confirmed by Electrospray Ionization Mass Spectrometry (ESI-MSn) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Squalene Epoxidase Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against squalene epoxidase, adapted from studies on similar inhibitors.[10][11][12][13]

Materials:

-

Rat liver microsomes (as a source of squalene epoxidase)

-

[14C]-Squalene (substrate)

-

NADPH

-

FAD

-

Test compound (this compound) dissolved in DMSO

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Rat Liver Microsomes: Rat liver microsomes are prepared by differential centrifugation of liver homogenates as described in the literature.[11][13]

-

Assay Mixture: A typical assay mixture contains:

-

Potassium phosphate buffer

-

Rat liver microsomes

-

NADPH

-

FAD

-

Test compound at various concentrations (or DMSO for control)

-

-

Pre-incubation: The assay mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

-

Initiation of Reaction: The reaction is initiated by the addition of [14C]-squalene.

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 20 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).

-

Extraction and Analysis: The lipids are extracted, and the amount of radioactive 2,3-oxidosqualene formed is determined by thin-layer chromatography (TLC) followed by scintillation counting.

-

Calculation of IC50: The percentage of inhibition at each concentration of the test compound is calculated relative to the control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a naturally occurring gallotannin with significant potential as a therapeutic agent. Based on strong evidence from a closely related compound, its primary mechanism of action is likely the inhibition of squalene epoxidase, a critical enzyme in cholesterol biosynthesis. This makes it a compelling candidate for further investigation in the development of drugs for hypercholesterolemia and related metabolic disorders. The experimental protocols provided in this guide offer a starting point for researchers to isolate and evaluate the biological activity of this promising natural product. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. This compound | CAS#:791836-69-6 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 4. This compound|CAS 791836-69-6|DC Chemicals [dcchemicals.com]

- 5. Galloyl esters from rhubarb are potent inhibitors of squalene epoxidase, a key enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Squalene epoxidase from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of squalene epoxidase activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification of squalene epoxidase from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crossroads of Plant Specialized Metabolism: A Technical Guide to the Biosynthesis of Galloyl Cinnamoyl Glucose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galloyl cinnamoyl glucose derivatives represent a unique class of plant specialized metabolites, integrating precursors from two major biosynthetic routes: the shikimate and the phenylpropanoid pathways. These compounds exhibit a wide range of biological activities, making them promising candidates for drug development and other biotechnological applications. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to these hybrid molecules, focusing on the key enzymatic players, their regulation, and the experimental methodologies used for their study. We present a consolidated overview of the current understanding of how plants orchestrate the convergence of gallic acid and cinnamic acid moieties onto a central glucose scaffold. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Plants produce a vast and diverse arsenal (B13267) of chemical compounds, known as specialized metabolites, that are not directly involved in primary growth and development but are crucial for their interaction with the environment. Among these, phenolic compounds are one of the most abundant and widely distributed groups. Galloyl and cinnamoyl derivatives of glucose are prominent members of this class, arising from the shikimate and phenylpropanoid pathways, respectively. While the biosynthesis of gallotannins (polymers of galloylglucose) and various cinnamoyl esters has been studied for decades, the formation of hybrid molecules containing both acyl groups on a single glucose unit has been less understood. Recent research, however, has begun to shed light on the enzymatic machinery and regulatory networks that govern the synthesis of these complex molecules. The co-occurrence of galloyl and cinnamoyl esters of phenylpropanoid glucosides has been reported in plants such as Balanophora fungosa, indicating that the biosynthetic machinery for their formation exists in nature[1]. This guide will detail the biosynthetic steps, from precursor synthesis to the final acylation reactions, and provide practical information for researchers seeking to investigate these pathways.

The Biosynthetic Pathway: A Convergence of Two Major Routes

The biosynthesis of galloyl cinnamoyl glucose derivatives is not a linear pathway but rather a convergence of two well-established metabolic routes. The glucose core acts as a molecular scaffold upon which galloyl and cinnamoyl moieties are sequentially attached. The overall proposed pathway involves three key stages:

-

Precursor Synthesis: Generation of the acyl donors, gallic acid (via the shikimate pathway) and cinnamoyl-CoA esters (via the phenylpropanoid pathway), and the activated glucose donor, UDP-glucose.

-

Initial Glycosylation: The attachment of gallic acid or a cinnamic acid derivative to UDP-glucose to form a 1-O-acyl-β-D-glucose ester.

-

Sequential Acylation: Subsequent acylation of the glucose moiety with the other acyl group, catalyzed by specific acyltransferases.

Precursor Biosynthesis

Gallic Acid: Gallic acid is derived from the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. One of the key intermediates, 3-dehydroshikimate, is converted to gallic acid.

Cinnamoyl-CoA Esters: The phenylpropanoid pathway begins with the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). A series of hydroxylation and methylation reactions, followed by the activation to a CoA thioester by 4-coumarate:CoA ligase (4CL), leads to a variety of cinnamoyl-CoA derivatives, such as p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA[2][3]. These activated cinnamates serve as the primary donors for the cinnamoyl moiety.

UDP-Glucose: Uridine diphosphate (B83284) glucose (UDP-glucose) is the primary activated sugar donor for glycosylation reactions in plants and is synthesized from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase.

The Central Role of UDP-Glycosyltransferases (UGTs)

The initial step in the formation of galloyl or cinnamoyl glucose esters is the glycosylation of the respective phenolic acid. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), specifically members of the UGT84 family, which are known to form O-ester linkages with carboxyl groups.

-

Formation of 1-O-galloyl-β-D-glucose (β-glucogallin): The enzyme gallate 1-β-glucosyltransferase (EC 2.4.1.136) catalyzes the transfer of glucose from UDP-glucose to gallic acid, forming the energy-rich ester β-glucogallin[4]. This is a critical, committed step in the biosynthesis of all hydrolyzable tannins and, putatively, galloyl-containing derivatives.

-

Formation of 1-O-cinnamoyl-β-D-glucose: Similarly, UGTs from the UGT84 family can catalyze the formation of glucose esters with various hydroxycinnamic acids. For instance, sinapate 1-glucosyltransferase (EC 2.4.1.120) utilizes sinapic acid and UDP-glucose to form 1-O-sinapoyl-β-D-glucose, and it can also accept other hydroxycinnamates like p-coumarate and ferulate, albeit at a slower rate[5].

The Acylation Machinery: BAHD and SCPL Acyltransferases

Once the initial 1-O-acyl-glucose ester is formed, subsequent acylations can occur on the remaining hydroxyl groups of the glucose molecule. These reactions are catalyzed by acyltransferases, primarily from two large and functionally diverse families: BAHD and Serine Carboxypeptidase-Like (SCPL) acyltransferases.

-

BAHD Acyltransferases: This family of enzymes typically utilizes acyl-CoA thioesters as the acyl donor. A BAHD acyltransferase could potentially catalyze the transfer of a cinnamoyl group from its corresponding CoA ester to a galloyl-glucose acceptor. Several BAHD acyl-CoA monolignol transferases have been identified that couple acyl-CoAs to monolignols, demonstrating their capacity to acylate hydroxyl groups of phenylpropanoid-derived molecules[6].

-

Serine Carboxypeptidase-Like (SCPL) Acyltransferases: In contrast to the BAHD family, SCPL acyltransferases utilize 1-O-β-glucose esters as the activated acyl donor[7][8][9][10][11]. This mechanism is particularly relevant to the biosynthesis of galloyl cinnamoyl glucose derivatives. For instance, β-glucogallin, formed by a UGT, can serve as the galloyl donor for the acylation of a cinnamoyl-glucose acceptor. This two-step process, involving a UGT and an SCPL acyltransferase, provides a plausible route for the synthesis of these mixed derivatives. SCPL acyltransferases are known to be involved in the synthesis of sinapate esters in Arabidopsis thaliana and in the acylation of antimicrobial terpenes in oats[9][10].

The biosynthesis of galloylated catechins in tea plants provides a well-characterized example of this sequential action. First, a UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) synthesizes β-glucogallin. Subsequently, an epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT), which belongs to the SCPL family, transfers the galloyl group from β-glucogallin to epicatechin. A similar mechanism can be envisaged for the formation of galloyl cinnamoyl glucose derivatives, where a cinnamoyl-glucose ester would act as the acyl acceptor.

Quantitative Data on Key Enzymes

The efficiency and substrate preference of the enzymes involved are critical determinants of the metabolic flux towards the synthesis of galloyl cinnamoyl glucose derivatives. Below is a summary of available kinetic data for relevant UGT84 family enzymes.

| Enzyme | Substrate | Km (mM) | Vmax (nmol mg⁻¹ s⁻¹) | kcat (s⁻¹) | kcat/Km (s⁻¹ mM⁻¹) | Reference |

| Pomegranate UGT84A23 | Gallic acid | 0.89 ± 0.07 | 1.8 ± 0.1 | 0.10 ± 0.01 | 0.11 | [2][12] |

| Protocatechuic acid | 1.01 ± 0.09 | 2.1 ± 0.1 | 0.12 ± 0.01 | 0.12 | [2][12] | |

| Sinapic acid | 0.86 ± 0.05 | 1.1 ± 0.0 | 0.06 ± 0.00 | 0.07 | [2][12] | |

| Pomegranate UGT84A24 | Gallic acid | 0.98 ± 0.01 | 1.6 ± 0.0 | 0.09 ± 0.00 | 0.09 | [2][12] |

| Protocatechuic acid | 1.05 ± 0.06 | 2.0 ± 0.1 | 0.11 ± 0.01 | 0.10 | [2][12] | |

| Sinapic acid | 0.78 ± 0.02 | 1.0 ± 0.0 | 0.06 ± 0.00 | 0.08 | [2][12] |

Table 1: Kinetic parameters of pomegranate UGT84A23 and UGT84A24 towards selected phenolic acid substrates.[2][12]

Experimental Protocols

Investigating the biosynthesis of galloyl cinnamoyl glucose derivatives requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Enzyme Assays

This protocol is adapted for the characterization of UGTs that form glucose esters with phenolic acids.

Materials:

-

Purified recombinant UGT enzyme

-

Reaction buffer (e.g., 50 mM MES, pH 5.0)

-

UDP-glucose (1 mM)

-

Phenolic acid substrate (gallic acid or a cinnamic acid derivative, 0.1-1.2 mM)

-

2-mercaptoethanol (14 mM)

-

Methanol (for reaction termination)

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Prepare the enzyme assay mixture (100 µL) containing 50 mM MES buffer (pH 5.0), 1 mM UDP-glucose, the phenolic acid substrate at various concentrations, 14 mM 2-mercaptoethanol, and a suitable amount of purified recombinant protein (e.g., 4 µg)[2][12].

-

Initiate the reaction by adding the enzyme and incubate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range[2][12].

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge the mixture to precipitate the protein and collect the supernatant.

-

Analyze the supernatant by HPLC. Use a C18 column and a gradient elution with two solvents: (A) water with 0.1% formic acid and (B) acetonitrile[12].

-

For gallic acid as a substrate, a suitable gradient is: 0–3 min, 5% B; 3–14 min, 5–15% B; 14–15 min, 15–5% B[12].

-

Monitor the formation of the glucose ester product by its absorbance at a characteristic wavelength (e.g., 280 nm for galloyl esters).

-

Quantify the product by comparing its peak area to a standard curve of the authentic compound.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation[2][12].

A non-radioactive, bioluminescent assay such as the UDP-Glo™ Glycosyltransferase Assay can also be used to measure UGT activity by quantifying the amount of UDP produced[13][14][15][16].

This protocol is designed for SCPL acyltransferases that use a 1-O-acyl-glucose ester as the acyl donor.

Materials:

-

Purified recombinant SCPL acyltransferase

-

Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.0)

-

1-O-acyl-glucose ester donor (e.g., β-glucogallin)

-

Acyl acceptor (e.g., a cinnamoyl-glucose derivative)

-

Methanol for reaction termination

-

LC-MS system for product identification and quantification

Procedure:

-

Set up the reaction mixture containing the reaction buffer, the acyl donor, the acyl acceptor, and the purified enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.

-

Terminate the reaction by adding methanol.

-

Analyze the reaction products by LC-MS to identify the formation of the galloyl cinnamoyl glucose derivative.

-

Quantify the product using a suitable standard or by relative quantification.

Heterologous Expression and Purification of Plant Acyltransferases

The characterization of plant acyltransferases often requires their production in a heterologous system to obtain sufficient quantities of pure and active enzyme.

-

Cloning: The full-length coding sequence of the candidate acyltransferase gene is cloned into an E. coli expression vector, often with an N- or C-terminal affinity tag (e.g., His-tag, GST-tag) for purification.

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induction: The bacterial culture is grown to a mid-log phase (OD600 of 0.6-0.8), and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG)[2]. The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization.

-

Purification: The soluble protein fraction is subjected to affinity chromatography based on the tag used (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The protein is eluted with a suitable agent (e.g., imidazole).

-

Purity Check: The purity of the recombinant protein is assessed by SDS-PAGE.

For some plant enzymes, particularly SCPL acyltransferases that may require post-translational modifications for activity, eukaryotic expression systems like yeast (S. cerevisiae) or transient expression in N. benthamiana leaves are preferred[10][17]. The general principles of cloning, transformation/infiltration, and purification are similar to those for E. coli, but the specific vectors and protocols are adapted for the respective host system.

Regulation of the Biosynthetic Pathway

The biosynthesis of galloyl cinnamoyl glucose derivatives is tightly regulated at the transcriptional level to ensure a coordinated supply of precursors from both the shikimate/gallotannin and the phenylpropanoid pathways.

Transcriptional Regulation by MYB and bHLH Transcription Factors

MYB transcription factors are a large family of regulatory proteins in plants that play a central role in controlling the expression of genes in the phenylpropanoid pathway[5][18][19]. Specific R2R3-MYB transcription factors are known to activate the transcription of genes encoding key enzymes in the biosynthesis of flavonoids, anthocyanins, and lignin[20][21][22][23]. Often, MYB proteins act in concert with basic helix-loop-helix (bHLH) transcription factors and WD40-repeat proteins to form a regulatory complex (MBW complex) that binds to the promoters of target genes[19].

Given that the phenylpropanoid pathway provides the cinnamoyl precursors, it is highly probable that MYB transcription factors are involved in regulating the biosynthesis of galloyl cinnamoyl glucose derivatives. Co-expression analysis of a UGT84 family gene (JrGGT) in walnut with genes from the shikimic acid and phenylpropanoid pathways supports the idea of a coordinated transcriptional regulation[24].

Signaling Pathways

The biosynthesis of phenolic compounds is induced by various environmental cues, such as pathogen attack, UV radiation, and nutrient deficiency. These signals are perceived by the plant and transduced through complex signaling networks that ultimately lead to the activation of transcription factors like MYBs. Hormones such as jasmonates and salicylic (B10762653) acid are also known to play a role in inducing the expression of phenylpropanoid biosynthesis genes. The coordinated regulation of both the gallotannin and phenylpropanoid pathways in response to specific stimuli is an area that warrants further investigation.

Visualizations

Biosynthetic Pathway

Caption: Proposed biosynthetic pathways for galloyl cinnamoyl glucose derivatives in plants.

Experimental Workflow for Enzyme Characterization

Caption: A typical experimental workflow for the characterization of enzymes involved in specialized metabolism.

Regulatory Network

References

- 1. researchgate.net [researchgate.net]

- 2. Two UGT84 Family Glycosyltransferases Catalyze a Critical Reaction of Hydrolyzable Tannin Biosynthesis in Pomegranate (Punica granatum) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Identification and characterization of a set of monocot BAHD monolignol transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serine carboxypeptidase-like acyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serine carboxypeptidase-like acyltransferases from plants. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. Evolution of serine carboxypeptidase-like acyltransferases in the monocots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Two UGT84 Family Glycosyltransferases Catalyze a Critical Reaction of Hydrolyzable Tannin Biosynthesis in Pomegranate (Punica granatum) | PLOS One [journals.plos.org]

- 13. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]

- 14. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.jp]

- 15. researchgate.net [researchgate.net]

- 16. worldwide.promega.com [worldwide.promega.com]

- 17. researchgate.net [researchgate.net]

- 18. MYB transcription factors-master regulators of phenylpropanoid biosynthesis and diverse developmental and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advanced Metabolic and Genetic Engineering of Phenylpropanoid Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Article [2.mol.bio.msu.ru]

- 21. researchgate.net [researchgate.net]

- 22. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants [mdpi.com]

- 23. uknowledge.uky.edu [uknowledge.uky.edu]

- 24. Frontiers | Two UGT84A Family Glycosyltransferases Regulate Phenol, Flavonoid, and Tannin Metabolism in Juglans regia (English Walnut) [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyphenolic compounds, a diverse group of phytochemicals found abundantly in the plant kingdom, have garnered significant attention for their wide array of biological activities and therapeutic potential. Among these, gallotannins and their derivatives represent a promising class of molecules with demonstrated antioxidant, anti-inflammatory, and anticancer properties. This technical guide focuses on 1-O-Galloyl-2-O-cinnamoyl-glucose, a naturally occurring gallotannin found in plants such as Rheum palmatum L.[1][2][3], and its closely related polyphenolic compounds. This document aims to provide a comprehensive resource for researchers and drug development professionals by detailing the quantitative biological data, experimental methodologies, and underlying signaling pathways associated with these compounds.

Chemical Properties

This compound is a derivative of glucose where a galloyl group is attached at the 1-position and a cinnamoyl group at the 2-position of the glucose core. The presence of multiple hydroxyl groups from the galloyl moiety and the aromatic nature of the cinnamoyl group contribute to its significant antioxidant potential. Related compounds, such as pentagalloyl glucose (PGG), which has five galloyl groups esterified to a glucose core, are extensively studied for their biological effects.

Quantitative Biological Data

While specific quantitative bioactivity data for this compound is limited in publicly available literature, extensive research on the closely related and structurally similar compound, pentagalloyl glucose (PGG), provides valuable insights into the potential efficacy of this class of molecules. The following tables summarize key quantitative data for PGG and other relevant galloyl derivatives.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity

| Compound | Assay | Cell Line/System | IC50 / EC50 | Reference |

| Pentagalloyl Glucose (PGG) | iNOS Inhibition | LPS-activated Raw 264.7 cells | ~18 µg/mL | [4] |

| Pentagalloyl Glucose (PGG) | COX-2 Inhibition (PGE2) | LPS-activated Raw 264.7 cells | ~8 µg/mL | [4] |

| Pentagalloyl Glucose (PGG) | COX-2 Inhibition (PGD2) | LPS-activated Raw 264.7 cells | ~12 µg/mL | [4] |

| Galloyl Phytol (GP) | DPPH Radical Scavenging | Cell-free | 0.256 mM | [5] |

| Gallic Acid (GA) | DPPH Radical Scavenging | Cell-free | 0.206 mM | [5] |

Table 2: In Vitro Anticancer Activity (Cytotoxicity)

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Pentagalloyl Glucose (PGG) | PC3 | Prostate Cancer | 31.64 µM | [2][6] |

| Pentagalloyl Glucose (PGG) | RWPE-1 (non-malignant) | Prostate Epithelial | 74.55 µM | [2][6] |

| 1,6-di-O-galloyl-β-D-glucopyranose | K562 | Human Myeloid Leukemia | 77.9 µM | [7] |

| 1,4,6-tri-O-galloyl-β-D-glucopyranose | K562 | Human Myeloid Leukemia | 68.2 µM | [7] |

| Gallotannin (GT) | HT-29 | Human Colon Cancer | 80 µg/mL (for 4h treatment) | [8] |

| Gallotannin (GT) | HCT-116 | Human Colon Cancer | 40 µg/mL (for 4h treatment) | [8] |

Table 3: In Vivo Efficacy and Pharmacokinetics of Pentagalloyl Glucose (PGG)

| Study Type | Animal Model | Dose and Administration | Key Findings | Reference |

| Anticancer | Athymic nude mice with MDA-MB-231 xenografts | 20 mg/kg, daily oral gavage | Significant suppression of tumor growth. | [9] |

| Anticancer | NOD/SCID mice with human colon cancer xenografts | 25 mg/kg, intraperitoneal injection | Significantly decreased tumor volume. | [8] |

| Pharmacokinetics | Mice | 20 mg/kg, intraperitoneal injection | Cmax: ~3–4 µM; Tmax: 2 hours. | [8][10] |

| Anti-inflammatory | Mice with TNBS-induced colitis | Oral administration | Inhibited colon shortening and myeloperoxidase activity. | [11] |

| Anti-obesity | Diet-induced obese mice | 0.1 and 5 mg/kg, oral administration for 14 weeks | Attenuated adiposity and hepatic steatosis. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments commonly used to evaluate the bioactivity of polyphenolic compounds.

High-Performance Liquid Chromatography (HPLC) for Analysis of Polyphenolic Compounds

Objective: To separate, identify, and quantify individual polyphenolic compounds in a sample.

Materials:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase chromatography column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.5% formic acid in water

-

Mobile Phase B: 0.5% formic acid in acetonitrile

-

Sample extract dissolved in a suitable solvent (e.g., methanol/water)

-

Standard solutions of known polyphenolic compounds

Procedure:

-

Sample Preparation: Extract polyphenolic compounds from the plant material using a suitable solvent (e.g., 70% methanol). Filter the extract through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30°C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the injection volume (e.g., 10 µL).

-

Set the detector wavelength(s) based on the absorbance maxima of the target compounds (e.g., 280 nm for gallic acid derivatives, 320 nm for cinnamic acid derivatives).

-

-

Gradient Elution: A typical gradient program involves varying the proportions of Mobile Phase A and B over time to achieve separation. An example gradient is as follows:

-

0-5 min: 95% A, 5% B

-

5-20 min: Linear gradient to 65% A, 35% B

-

20-30 min: Hold at 65% A, 35% B

-

30-40 min: Linear gradient to 50% A, 50% B

-

40-45 min: Linear gradient to 10% A, 90% B

-

45-50 min: Hold at 10% A, 90% B

-

50-55 min: Return to initial conditions (95% A, 5% B)

-

55-60 min: Equilibration

-

-

Data Analysis: Identify compounds by comparing their retention times and UV spectra with those of the standards. Quantify the compounds by creating a calibration curve using the peak areas of the standard solutions at different concentrations.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compound solutions at various concentrations in methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 100 µL) to a defined volume of the DPPH solution (e.g., 100 µL).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and DPPH is also measured.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Objective: To assess the cytotoxic effect of a compound on cultured cells.

Materials:

-

Cultured cells (e.g., cancer cell lines)

-

96-well cell culture plates

-

Complete cell culture medium

-

Test compound solutions at various concentrations

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of cell viability compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Signaling Pathways and Mechanisms of Action

Gallotannins, including this compound and PGG, exert their biological effects by modulating key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Gallotannins have been shown to inhibit the NF-κB pathway. For instance, PGG has been demonstrated to directly interact with the MyD88 adaptor protein, thereby reducing the activation of both NF-κB and MAPK signaling pathways[11]. Other gallotannins inhibit LPS-induced NF-κB activation by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB[11][13].

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

Gallotannins can modulate MAPK signaling, often in a context-dependent manner. For instance, PGG has been shown to inhibit the MAPK pathway as part of its anti-inflammatory effects, downstream of MyD88[11]. In the context of cancer, cinnamoyl derivatives have been shown to target key signaling pathways, including p38 MAPK and JNK, to reduce the release of pro-inflammatory factors[10].

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biological and biomedical functions of Penta-O-galloyl-D-glucose and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 activity by 1,2,3,4,6-penta-O-galloyl-beta-D-glucose in murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Synthesis and Antitumor Activity of Twelve Galloyl Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Penta-O-galloyl-beta-D-glucose induces G1 arrest and DNA replicative S-phase arrest independently of cyclin-dependent kinase inhibitor 1A, cyclin-dependent kinase inhibitor 1B and P53 in human breast cancer cells and is orally active against triple negative xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gallotannin isolated from Euphorbia species, 1,2,6-tri-O-galloyl-beta-D-allose, decreases nitric oxide production through inhibition of nuclear factor-kappa>B and downstream inducible nitric oxide synthase expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

1-O-Galloyl-2-O-cinnamoyl-glucose: A Technical Review of a Natural Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Galloyl-2-O-cinnamoyl-glucose is a naturally occurring gallotannin identified in the plant species Rheum palmatum L., commonly known as Chinese rhubarb.[1][2][3][4] As a member of the galloyl glucose derivative family, this compound is of interest to the scientific community for its potential biological activities, stemming from the combined structural features of gallic acid, cinnamic acid, and a glucose core. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties and the broader pharmacological context of its source and related compounds. Due to the limited specific research on this particular molecule, this review incorporates data from structurally similar compounds to infer potential biological activities and mechanisms of action, highlighting areas for future investigation.

Chemical Properties

| Property | Value | Source |

| CAS Number | 791836-69-6 | [2][5] |

| Molecular Formula | C22H22O11 | [6] |

| Molecular Weight | 462.4 g/mol | [5][6] |

Pharmacological Context: Rheum palmatum L.

Rheum palmatum L. has a long history of use in traditional medicine and has been extensively studied for its diverse pharmacological effects. The extracts of this plant have demonstrated a range of activities, which may be attributed to its rich phytochemical composition, including the subject of this review.

Key Pharmacological Activities of Rheum palmatum L. Extracts:

-

Anti-inflammatory Effects: The plant is known to possess anti-inflammatory properties.[7]

-

Antitumor Activity: Studies have shown that extracts from Rheum palmatum L. can inhibit the proliferation of various cancer cells.[7]

-

Antibacterial and Antifungal Properties: The plant exhibits activity against a range of bacterial and fungal pathogens.[8][9]

-

Antioxidant Activity: The presence of phenolic compounds contributes to its antioxidant effects.[9]

-

Antiviral Activity: Certain compounds within Rheum palmatum L. have been investigated for their antiviral potential.[9]

Inferred Biological Activities and Structure-Activity Relationship